Cas no 667436-15-9 (4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol)
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
- H22709
- 5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 667436-15-9
- CS-0322689
- AKOS016050871
- BBL017165
- MFCD03900520
- STK441830
- 3-[1-(4-chloro-2-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
- AKOS003311704
- ALBB-003311
- VS-05910
-
- MDL: MFCD03900520
- Inchi: 1S/C14H16ClN3OS/c1-4-7-18-13(16-17-14(18)20)10(3)19-12-6-5-11(15)8-9(12)2/h4-6,8,10H,1,7H2,2-3H3,(H,17,20)
- InChI Key: GBNCQLMXTDNDJD-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)OC(C)C1=NNC(N1CC=C)=S
Computed Properties
- Exact Mass: 309.0702610Da
- Monoisotopic Mass: 309.0702610Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 69Ų
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB380332-500 mg |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB380332-1 g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 1g |
€239.00 | 2023-04-25 | ||
| abcr | AB380332-5 g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 5g |
€656.50 | 2023-04-25 | ||
| abcr | AB380332-10 g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 10g |
€1074.00 | 2023-04-25 | ||
| Chemenu | CM523692-1g |
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 97% | 1g |
$151 | 2022-09-29 | |
| Chemenu | CM523692-5g |
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol |
667436-15-9 | 97% | 5g |
$454 | 2022-09-29 | |
| abcr | AB380332-500mg |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol; . |
667436-15-9 | 500mg |
€205.00 | 2025-04-17 | ||
| abcr | AB380332-1g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol; . |
667436-15-9 | 1g |
€237.00 | 2025-04-17 | ||
| abcr | AB380332-5g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol; . |
667436-15-9 | 5g |
€637.00 | 2025-04-17 | ||
| abcr | AB380332-10g |
5-[1-(4-Chloro-2-methylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol; . |
667436-15-9 | 10g |
€1037.00 | 2025-04-17 |
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol Suppliers
4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-Allyl-5-(1-(4-chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview
4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 667436-15-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The detailed exploration of this compound's structure, synthesis, and biological applications provides valuable insights into its potential therapeutic uses and future research directions.
The structure of 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol is characterized by a triazole ring system substituted with an allyl group and a chlorinated phenyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The triazole ring is a key pharmacophore in many bioactive compounds due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The allyl group adds flexibility and hydrophobicity, while the chlorinated phenyl moiety enhances lipophilicity and can influence the compound's binding affinity to specific receptors.
In terms of synthesis, 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol can be prepared through a series of well-defined chemical reactions. One common approach involves the reaction of 1-(4-chloro-2-methylphenoxy)ethanone with 3-aminothiophenol in the presence of a coupling agent to form the intermediate thioether. This intermediate is then cyclized using an appropriate reagent to form the triazole ring. The final step involves the introduction of the allyl group through a nucleophilic substitution reaction. The synthetic route is highly reproducible and can be scaled up for large-scale production if required.
Recent research has focused on the biological activities of 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol. Studies have shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of essential enzymes involved in fungal metabolism. Additionally, preliminary data suggest that this compound may have antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus.
Another area of interest is the antiviral activity of 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol. Research has demonstrated that this compound can inhibit the replication of certain RNA viruses, including influenza virus and coronavirus. The antiviral mechanism is thought to involve interference with viral entry into host cells or inhibition of viral RNA synthesis. These findings open up new possibilities for the development of antiviral agents based on this triazole scaffold.
The pharmacokinetic properties of 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol have also been investigated. Studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by hepatic enzymes, with major metabolites being excreted in urine and feces. These properties make it a promising candidate for further preclinical and clinical evaluation.
In terms of toxicity, initial studies have indicated that 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol has low toxicity at therapeutic doses. However, more comprehensive toxicological studies are needed to fully assess its safety profile before it can be considered for clinical use. These studies will include assessments of genotoxicity, mutagenicity, and chronic toxicity in various animal models.
The potential applications of 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol are diverse and promising. In addition to its antimicrobial properties, this compound may find use in other therapeutic areas such as cancer treatment and neurodegenerative diseases. For example, recent research has shown that certain triazoles can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Similarly, some triazoles have been found to protect neurons from oxidative stress and neuroinflammation.
Future research on 4-Allyl-5-(1-(4-Chloro-2-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol will likely focus on optimizing its structure to enhance its biological activities while minimizing potential side effects. This may involve modifying functional groups or introducing new substituents to improve potency and selectivity. Additionally, efforts will be directed towards developing more efficient synthetic routes to facilitate large-scale production.
In conclusion, 4-Allyl-5-(1-(4-Chloro-2-m methylphenoxy)ethyl)-4H-1,2, ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ H-triazole -3-thiol (CAS No. 667 7 77777777777777777776) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As more studies are conducted on this compound, it is likely that new insights will emerge that could lead to significant advancements in drug discovery and therapeutic interventions.
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